Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Overview
Description
Pyronin B(1+) is an iminium ion that is the cationic component of pyronin B
Scientific Research Applications
Synthesis and Complexation Studies
- Rhodamine B has been used in the synthesis of novel bis(β-cyclodextrin)s linked with glycol, demonstrating enhanced binding ability and selectivity towards dye molecules like Rhodamine B due to size/shape-fit concept and multiple recognition mechanisms (Zhao et al., 2010).
Crystal Structure Analysis
- Studies have explored its crystal structure, such as in the case of Rhodamine 6G hexachloridostannate(IV) acetonitrile disolvate, revealing insights into molecular packing and interactions (Venkatraman et al., 2007).
Agricultural Applications
- Rhodamine B has been evaluated for compatibility with herbicides, showing influence on the efficacy of certain herbicides for plant control (Zamora & Thill, 1988).
Polymer Science
- Its use in preparing smooth polymer thin films, such as in poly(methyl methacrylate) (PMMA) doped with Rhodamine B, has been investigated to enhance film properties (Mo et al., 2004).
Chemosensor Development
- A rosamine derivative of Rhodamine B was synthesized as a chemosensor for silver ion detection in ethanol solution, demonstrating high selectivity and potential application in living-cell imaging (Li & Gao, 2016).
Corrosion Protection
- Rhodamine B-based compounds have been examined as corrosion inhibitors, showing effective protection of carbon steel in acidic solutions (Aiad et al., 2016).
Properties
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18/h9-15H,5-8H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOUTGSRJYRPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2O+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274576 | |
Record name | Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4905-67-3 | |
Record name | Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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